molecular formula C13H17NO4S B258537 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid

Cat. No. B258537
M. Wt: 283.35 g/mol
InChI Key: JLRZUNXYJDNKEU-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid, also known as AEBSF, is a serine protease inhibitor that has been widely used in biochemical and physiological research. It is a white crystalline powder with a molecular formula of C14H17NO4S and a molecular weight of 303.36 g/mol. AEBSF is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.

Scientific Research Applications

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been widely used in biochemical and physiological research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, inflammation, and cancer. 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has also been used to investigate the mechanism of action of various serine proteases and their inhibitors. In addition, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been used as a tool to study the structure and function of serine proteases and their inhibitors.

Mechanism of Action

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid inhibits serine proteases by irreversibly modifying the active site of the enzyme. It forms a covalent bond with the serine residue of the active site, which prevents the protease from cleaving its substrate. 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is a suicide inhibitor, meaning that it is only active once it has reacted with the protease. Once 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has bound to the active site of the protease, it cannot be displaced by other inhibitors.
Biochemical and Physiological Effects:
5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been shown to inhibit several serine proteases involved in blood coagulation, including thrombin, factor Xa, and factor XIIa. It has also been shown to inhibit plasmin, a serine protease involved in fibrinolysis. In addition, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has been shown to inhibit kallikrein, a serine protease involved in inflammation. 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid has also been shown to inhibit tumor growth and metastasis in several cancer cell lines.

Advantages and Limitations for Lab Experiments

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is a potent and specific inhibitor of several serine proteases, making it a valuable tool for studying their biological roles. It is also relatively easy to synthesize and can be used at low concentrations. However, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is not effective against all serine proteases and may have off-target effects. In addition, 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is an irreversible inhibitor, meaning that it cannot be removed once it has bound to the protease. This can make it difficult to study the effects of protease inhibition over time.

Future Directions

There are several future directions for research on 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid. One area of interest is the development of more potent and specific serine protease inhibitors. Another area of interest is the study of the role of serine proteases in various disease states, including cancer, inflammation, and thrombosis. Finally, the use of 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid in drug discovery and development is an area of ongoing research, as it may have potential as a therapeutic agent for various diseases.

Synthesis Methods

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid can be synthesized by reacting N-(2-aminoethyl)-p-toluenesulfonamide with (E)-2-bromo-1-phenylethene in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid. The synthesis of 5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid is relatively simple and can be carried out in a laboratory setting.

properties

Product Name

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C13H17NO4S/c15-13(16)8-4-5-10-14-19(17,18)11-9-12-6-2-1-3-7-12/h1-3,6-7,9,11,14H,4-5,8,10H2,(H,15,16)/b11-9+

InChI Key

JLRZUNXYJDNKEU-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCCC(=O)O

SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCC(=O)O

solubility

42.5 [ug/mL]

Origin of Product

United States

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